

Diacerein-d6: Supplier and Purity Information

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Compound of Interest		
Compound Name:	Diacerein-d6	
Cat. No.:	B12052850	Get Quote

The availability and purity of stable-isotope labeled compounds are critical for their application in quantitative analysis. The following table summarizes the information for commercially available **Diacerein-d6**.

Supplier	Chemical Name	CAS Number	Molecular Formula	Purity Specification
Sigma-Aldrich	Diacerein- (diacetyl-d6)	1325559-27-0	C19D6H6O8	98 atom % D, 95% (CP)
Aquigen Bio Sciences	Diacerein D6	1325559-27-0	C19H6D6O8	High-quality reference standard[1]

Note: (CP) refers to Chemically Pure.

Pharmacological Context: Mechanism of Action of Diacerein

Diacerein is a slow-acting, symptomatic drug used in the treatment of osteoarthritis.[2][3] Its therapeutic effects are primarily attributed to its active metabolite, rhein. The principal mechanism of action involves the inhibition of the pro-inflammatory cytokine Interleukin-1 β (IL-1 β) and its downstream signaling pathways, which play a crucial role in cartilage degradation and inflammation in osteoarthritis.[2][4][5]

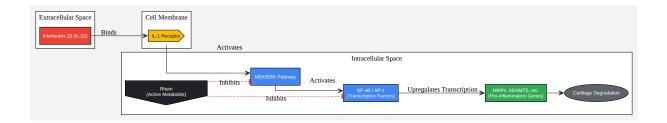
Key aspects of Diacerein's mechanism of action include:



- Inhibition of IL-1β Production: Diacerein has been shown to reduce the production of IL-1 converting enzyme (ICE), which is necessary for the maturation of the IL-1β precursor.[6]
- Downregulation of IL-1β Signaling: It decreases the levels of IL-1 receptors on the surface of chondrocytes, thereby reducing the cell's sensitivity to IL-1β.[2][6]
- Inhibition of Downstream Pathways: The active metabolite, rhein, inhibits the IL-1β-induced activation of critical signaling cascades, including the MEK/ERK pathway and the activation of transcription factors like NF-κB and AP-1.[2][6] This leads to a reduction in the expression of pro-inflammatory genes, such as those for matrix metalloproteinases (MMPs), which are responsible for cartilage breakdown.[5][6]
- Pro-anabolic Effects: Diacerein can also stimulate the synthesis of essential cartilage matrix components like proteoglycans and collagen.[5]

Signaling Pathway of Diacerein's Action

The following diagram illustrates the inhibitory effect of Diacerein's active metabolite, rhein, on the IL-1β signaling cascade in chondrocytes.



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Caption: Diacerein's active metabolite, rhein, inhibits IL-1β-mediated cartilage degradation.

Experimental Protocols: Purity Assessment by RP-HPLC

The purity of Diacerein and its deuterated analog is typically assessed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This method separates the main



compound from any impurities. Below is a representative protocol derived from published analytical methods for Diacerein.[7][8][9]

Objective

To develop and validate a stability-indicating RP-HPLC method for the quantitative determination of Diacerein.

Materials and Reagents

- Diacerein Reference Standard
- Acetonitrile (HPLC Grade)
- Methanol (HPLC Grade)
- Potassium Dihydrogen Phosphate (KH2PO4) (AR Grade)
- Orthophosphoric Acid (AR Grade)
- Water (HPLC Grade / Milli-Q)
- Dimethyl Sulfoxide (DMSO) (AR Grade)

Chromatographic Conditions



Parameter	Condition
Instrument	HPLC with UV-Vis or PDA Detector
Column	C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase	Phosphate Buffer : Acetonitrile (e.g., 40:60 v/v)
Buffer: 0.02 M KH ₂ PO ₄ , pH adjusted to 4.0 with phosphoric acid	
Flow Rate	1.0 mL/min
Detection Wavelength	254 nm
Injection Volume	20 μL
Column Temperature	Ambient or 25°C
Run Time	Approximately 10 minutes

Procedure

- Mobile Phase Preparation: Prepare the phosphate buffer and filter it through a 0.45 μm membrane filter. Mix the buffer and acetonitrile in the specified ratio. Degas the final mobile phase by sonication for 10-15 minutes.
- Standard Stock Solution Preparation: Accurately weigh about 10 mg of the Diacerein reference standard and transfer it to a 100 mL volumetric flask. Dissolve in a small amount of DMSO and make up the volume with the mobile phase to achieve a concentration of 100 µg/mL.
- Working Standard Solution Preparation: From the stock solution, prepare a series of dilutions (e.g., 1-10 μg/mL) using the mobile phase to establish linearity.
- Sample Preparation (for dosage forms): Weigh and powder a sufficient number of capsules.
 Transfer a quantity of powder equivalent to 10 mg of Diacerein into a 100 mL volumetric flask. Add a small amount of DMSO to dissolve, sonicate for 15 minutes, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.



- Chromatographic Analysis: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the blank (mobile phase), followed by the standard solutions and then the sample solutions. Record the chromatograms and measure the peak areas.
- Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of Diacerein in the sample solution from the calibration curve.

Method Validation

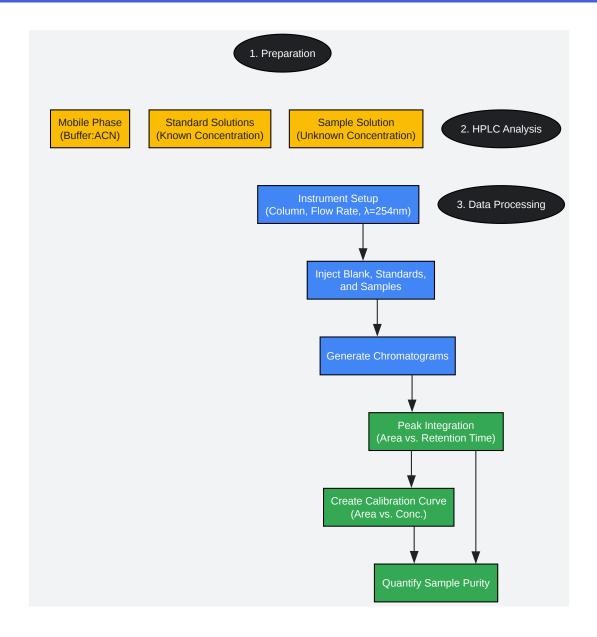
The analytical method should be validated according to ICH guidelines, assessing parameters such as:

- Specificity: Demonstrated through forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) to ensure no interference from degradation products.[9][10]
- Linearity: Assessed over a concentration range (e.g., 1-10 μg/mL) with a correlation coefficient (r²) of >0.999.[9][11]
- Accuracy: Determined by recovery studies at different concentration levels (e.g., 80%, 100%, 120%).
- Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day)
 studies, with a relative standard deviation (RSD) of <2%.[7]
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): Established to determine the sensitivity of the method.[9]
- Robustness: Assessed by making small, deliberate variations in chromatographic conditions (e.g., pH, mobile phase composition, flow rate).[7]

Experimental Workflow for RP-HPLC Analysis

The following diagram outlines the logical workflow for the purity analysis of a Diacerein sample using RP-HPLC.





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Caption: A typical experimental workflow for Diacerein purity analysis by RP-HPLC.

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